4-amino-2-cyano-3'-(trifluoromethyl)diphenyl thioether
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Overview
Description
4-amino-2-cyano-3'-(trifluoromethyl)diphenyl thioether: is an organic compound with the molecular formula C14H9F3N2S and a molecular weight of 294.3 g/mol . This compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2-cyano-3'-(trifluoromethyl)diphenyl thioether typically involves the reaction of 3-(trifluoromethyl)thiophenol with 5-amino-2-bromobenzonitrile under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst, often in a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base are typical.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features .
Medicine: The trifluoromethyl group in the compound enhances its pharmacokinetic properties, making it a candidate for drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 4-amino-2-cyano-3'-(trifluoromethyl)diphenyl thioether involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity by increasing the compound’s lipophilicity and metabolic stability . This allows it to modulate biological pathways effectively, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group.
Fipronil: An insecticide with a similar trifluoromethylphenyl structure.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) containing a trifluoromethyl group.
Uniqueness: 4-amino-2-cyano-3'-(trifluoromethyl)diphenyl thioether stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an amino group and a nitrile group allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
5-amino-2-[3-(trifluoromethyl)phenyl]sulfanylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c15-14(16,17)10-2-1-3-12(7-10)20-13-5-4-11(19)6-9(13)8-18/h1-7H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJHGHFWHSBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC2=C(C=C(C=C2)N)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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